molecular formula C24H18N2OS B4578066 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B4578066
M. Wt: 382.5 g/mol
InChI Key: WLQMEOSCGHDORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis. Since then, it has been the focus of numerous scientific studies due to its unique mechanism of action and potential therapeutic benefits.

Scientific Research Applications

Fluorescent Probes for Metal Ions

One significant application of compounds related to N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide is in the development of fluorescent probes for the detection of metal ions. For instance, certain derivatives have been designed for the dual off–on and on–off fluorescent detection of Zn2+/Cd2+ ions, demonstrating the impact of the electronic properties and substitution patterns on probe sensing capabilities and selectivity (Xu et al., 2014).

Antimicrobial Agents

Another vital application is the synthesis of fluorobenzamides containing thiazole and thiazolidine rings, which show promising antimicrobial activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives exhibiting significant inhibitory activity, highlighting the role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).

Anticonvulsant Pharmacophores

Research has also focused on the design and synthesis of 4-thiazolidinone derivatives acting as agonists of benzodiazepine receptors, indicating their potential as anticonvulsant agents. These studies underscore the importance of the 4-thiazolidinone ring as an anticonvulsant pharmacophore and the role of various functional groups in conferring significant activity in models of induced convulsions (Faizi et al., 2017).

Bioactive Fluorene Derivatives

Additionally, the development of bioactive fluorene derivatives based on thiazole and azetidinone analogues as anticancer and antimicrobial agents has been explored. These derivatives have shown remarkable activity against cancer cell lines and multidrug-resistant bacterial strains, indicating their potential in treating microbial diseases and as therapeutic interventions for cancer (Hussein et al., 2020).

Properties

IUPAC Name

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2OS/c1-15-6-8-16(9-7-15)23(27)26-24-25-22(14-28-24)18-10-11-21-19(13-18)12-17-4-2-3-5-20(17)21/h2-11,13-14H,12H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQMEOSCGHDORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
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N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide
Reactant of Route 6
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide

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